6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
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Overview
Description
. Coumarins are a class of naturally occurring phenolic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where salicylaldehyde reacts with β-keto esters in the presence of acid catalysts to form the coumarin nucleus
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to reduce reaction times and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinones and hydroquinones.
Reduction: Production of corresponding alcohols and amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activities make it a candidate for studying enzyme inhibition and receptor binding, contributing to the understanding of cellular processes.
Medicine: Due to its potential anticoagulant and antimicrobial properties, it is explored for therapeutic applications, including the treatment of cardiovascular diseases and infections.
Industry: In the cosmetic industry, it is used as an antioxidant in skincare products to prevent oxidative damage to the skin.
Mechanism of Action
The mechanism by which 6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one exerts its effects involves its interaction with specific molecular targets. It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, it may bind to receptors on cell membranes, modulating signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Coumarin: The parent compound with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Esculetin: Another coumarin derivative with antioxidant properties.
This comprehensive overview highlights the significance of 6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one in various scientific and industrial fields. Its diverse applications and unique properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-3-4-5-11-6-12-16(7-15(11)19)21-8-13(17(12)20)14-9-22-10(2)18-14/h6-9,19H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAKSYZSODQGDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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